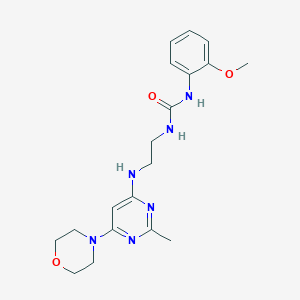

1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-14-22-17(13-18(23-14)25-9-11-28-12-10-25)20-7-8-21-19(26)24-15-5-3-4-6-16(15)27-2/h3-6,13H,7-12H2,1-2H3,(H,20,22,23)(H2,21,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSZPQLDRBEWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is , with a molecular weight of approximately 369.44 g/mol. Its structure features a methoxyphenyl group, a urea linkage, and a morpholinopyrimidine moiety, which are pivotal for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation. The morpholine ring enhances binding affinity to certain receptors, while the urea group mimics natural substrates in enzymatic reactions. This dual mechanism suggests potential applications in treating conditions such as rheumatoid arthritis and cancer.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound possess significant anti-inflammatory properties. For instance, in vitro evaluations showed that it effectively reduced the production of pro-inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides (LPS). This indicates its potential as a therapeutic agent for inflammatory diseases .

Cytotoxicity

Cytotoxicity assays revealed that 1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea exhibits selective cytotoxic effects against various cancer cell lines. The compound induced apoptosis in these cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Tables

| Biological Activity | Effect | Cell Type | Reference |

|---|---|---|---|

| Anti-inflammatory | Reduced cytokine production | Macrophages | |

| Cytotoxicity | Induced apoptosis | Cancer cell lines |

Case Study 1: Anti-inflammatory Effects

In a controlled study, a derivative of the compound was administered to macrophage cultures exposed to LPS. Results indicated a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Testing

A series of tests conducted on various cancer cell lines (including breast and colon cancer) demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels. This suggests that the compound may be effective in targeting cancer cells selectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous urea-pyrimidine derivatives, highlighting key differences in substituents, physicochemical properties, and biological implications.

Key Structural and Functional Differences

Substituent Effects on Binding Affinity: The morpholino group in the target compound (vs. The 2-methoxyphenyl group in the target compound (vs. 3-chlorophenyl in or 3-chloro-2-methylphenyl in ) may influence receptor binding through steric and electronic effects. Methoxy groups are electron-donating, whereas chloro groups are electron-withdrawing, altering π-π stacking or hydrogen-bonding interactions .

Impact of Pyrimidine Modifications: The 6-morpholino-pyrimidine in the target compound contrasts with the 6-oxo group in . The oxo group may confer metabolic liability (e.g., susceptibility to reductase enzymes), whereas morpholino could enhance stability . Ethoxy vs. Morpholino: ’s ethoxy-substituted analog lacks morpholine’s hydrogen-bonding capacity, favoring lipophilicity and possibly blood-brain barrier penetration .

Urea Linkage Variations :

- The ethylamine spacer in the target compound (connecting urea to pyrimidine) differs from direct aryl linkages in ’s pyrimidin-2-amines. This spacer may confer conformational flexibility, optimizing interactions with target proteins .

Pharmacological Implications

- Kinase Inhibition Potential: The target compound’s pyrimidine-urea scaffold resembles known kinase inhibitors (e.g., imatinib analogs), where morpholino groups often occupy hydrophobic pockets in ATP-binding sites .

- Antimicrobial Activity: ’s morpholinophenyl-pyrimidinamines exhibit microbial activity, suggesting the target compound may share similar mechanisms, though substituent differences could alter spectrum or potency .

Research Findings and Data

Physicochemical Properties (Predicted)

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | ~430 g/mol | ~440 g/mol | ~420 g/mol |

| LogP (Octanol-Water) | 2.5–3.0 | 3.0–3.5 | 2.8–3.3 |

| Hydrogen Bond Donors | 3 | 3 | 3 |

| Hydrogen Bond Acceptors | 8 | 7 | 7 |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 1-(2-Methoxyphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea?

- Methodology : The compound can be synthesized via a multi-step approach:

Core pyrimidine formation : React 2-methyl-6-morpholinopyrimidin-4-amine with ethylenediamine under reflux in ethanol to introduce the ethylamino group .

Urea linkage : Couple the intermediate with 2-methoxyphenyl isocyanate in anhydrous dichloromethane using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) isolates the product.

- Critical parameters : Reaction time (≥6 hours for urea coupling), temperature (controlled at 60°C to avoid decomposition), and stoichiometry (1:1.2 ratio of pyrimidine intermediate to isocyanate) are crucial for ≥85% yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical workflow :

- NMR : ¹H/¹³C NMR should show peaks for the methoxyphenyl aromatic protons (δ 6.8–7.3 ppm), morpholine protons (δ 3.6–3.8 ppm), and urea NH signals (δ 5.2–5.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) must confirm the molecular ion [M+H]+ at m/z 442.2234 (calculated for C₂₁H₂₈N₆O₃) .

- X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction using SHELXL software can resolve bond lengths and angles (e.g., C=O bond ~1.23 Å in the urea moiety) .

Advanced Research Questions

Q. What strategies are recommended to optimize bioactivity by modifying the pyrimidine-morpholine core?

- Structure-activity relationship (SAR) approaches :

- Substitution effects : Replace the 2-methyl group on the pyrimidine with bulkier substituents (e.g., trifluoromethyl) to enhance lipophilicity and target binding .

- Morpholine ring modification : Substitute morpholine with thiomorpholine or piperazine to alter electron distribution and hydrogen-bonding capacity .

- Validation : Test analogs in enzyme inhibition assays (e.g., kinase targets) using IC₅₀ profiling and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How can computational modeling predict the compound’s interaction with kinase targets?

- Protocol :

Target selection : Prioritize kinases with ATP-binding pockets (e.g., CDK2, EGFR) based on homology to morpholine-containing inhibitors .

Docking simulations : Use Schrödinger Maestro to model the urea group’s hydrogen bonds with kinase hinge regions (e.g., Glu81 in CDK2) and morpholine’s interaction with hydrophobic pockets .

MD simulations : Run 100-ns simulations (AMBER) to assess binding stability; RMSD <2.0 Å indicates robust target engagement .

Q. What experimental approaches resolve contradictions in solubility and bioavailability data?

- Conflict resolution :

- Solubility testing : Compare shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) to account for pH-dependent ionization .

- Permeability assays : Use Caco-2 cell monolayers to differentiate passive diffusion (Papp >1 × 10⁻⁶ cm/s) from efflux-mediated transport (e.g., P-gp inhibition with verapamil) .

- In silico tools : Apply QSPR models (ADMET Predictor) to correlate logP (calculated: ~2.1) with experimental solubility discrepancies .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.